molecular formula C29H24N4O3S B2676288 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 684231-90-1

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Numéro de catalogue B2676288
Numéro CAS: 684231-90-1
Poids moléculaire: 508.6
Clé InChI: CRMQLJSCFCDTAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include a benzimidazole ring, a phenyl ring, a dihydroisoquinoline ring, and a sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings. These rings may participate in π-π stacking interactions, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the benzimidazole ring might be susceptible to electrophilic aromatic substitution, while the sulfonyl group could potentially be reduced .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could increase its lipophilicity, while the sulfonyl group could contribute to its acidity .

Applications De Recherche Scientifique

Anticancer Potential and Targeted Therapies

This compound, characterized by the integration of benzimidazole and dihydroisoquinolinyl sulfonyl benzamide frameworks, has shown potential in anticancer research. The synthesis and application of similar structures have been explored for their efficacy in inhibiting cancer cell growth. For instance, novel PI3K inhibitors and anticancer agents have been proposed based on bioisostere, which includes similar sulfonamino-benzamide structures, demonstrating significant antiproliferative activities against various human cancer cell lines, such as A549 (lung cancer), HCT-116 (colon cancer), U-87 MG (glioblastoma), and KB (oral cancer) (Shao et al., 2014).

Neuropharmacological Activities

Compounds with a similar molecular backbone have been synthesized and evaluated for their potential neuropharmacological activities. For example, novel benzothiazole coupled sulfonamide derivatives have been synthesized for their anticonvulsant activity. Through computational studies and biological assays, certain derivatives have emerged as potent anticonvulsant agents, demonstrating significant neuroprotective effects (Khokra et al., 2019).

Anti-inflammatory and Analgesic Properties

The research has also delved into the anti-inflammatory and analgesic potential of compounds bearing resemblance to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide. A study on the preparation and evaluation of related imidazole derivatives for their antiarthritic and analgesic activity highlighted several analogues that outperformed conventional drugs like phenylbutazone and indomethacin, with some compounds undergoing clinical trials as antiarthritic drugs (Sharpe et al., 1985).

Photocatalytic and Synthetic Applications

Additionally, the photocatalytic applications of related structures have been explored, particularly in the synthesis of sulfonylated benzimidazole derivatives with potential antitumor activity. These compounds have been synthesized using visible-light-driven sulfonylation/cyclization reactions, highlighting a novel approach to developing potential antitumor lead compounds (Wang et al., 2021).

Molecular Docking and Computational Studies

Moreover, computational studies and molecular docking have played a crucial role in understanding the mechanism of action of these compounds. For instance, certain synthesized compounds have been evaluated for their anticancer activity through molecular docking studies, providing insights into their potential mechanism of action as DNA intercalators and their binding affinity with target DNA, further emphasizing their anticancer capabilities (Soda et al., 2022).

Orientations Futures

Future research on this compound could involve synthesizing it and testing its biological activity. Given its complex structure, it could potentially interact with a variety of biological targets .

Propriétés

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O3S/c34-29(32-25-10-4-3-9-24(25)28-30-26-11-5-6-12-27(26)31-28)21-13-15-23(16-14-21)37(35,36)33-18-17-20-7-1-2-8-22(20)19-33/h1-16H,17-19H2,(H,30,31)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMQLJSCFCDTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.